molecular formula C20H25N3O3 B4441702 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4441702
M. Wt: 355.4 g/mol
InChI Key: LOSRQJYSRRTBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation can lead to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects
4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of intracellular signaling pathways. 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments is its specificity for the serotonin 5-HT1A receptor. This specificity can allow researchers to study the effects of this receptor on various biological processes. One limitation of using 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of research could be the study of the effects of this compound on other serotonin receptors, as well as other neurotransmitter systems. Another area of research could be the development of more specific and potent compounds that target the serotonin 5-HT1A receptor. Additionally, the therapeutic potential of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide for the treatment of neurological and psychiatric disorders could be further explored.

Scientific Research Applications

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of the central nervous system. 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other neurological processes.

properties

IUPAC Name

4-benzyl-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-8-9-18(19(14-17)26-2)21-20(24)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSRQJYSRRTBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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